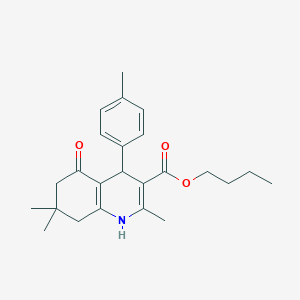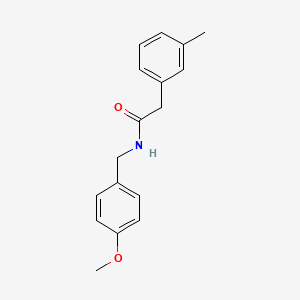![molecular formula C20H17BrFNO4 B5293191 4-bromo-2-[3-(2-fluorophenyl)acryloyl]phenyl 4-morpholinecarboxylate](/img/structure/B5293191.png)
4-bromo-2-[3-(2-fluorophenyl)acryloyl]phenyl 4-morpholinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-2-[3-(2-fluorophenyl)acryloyl]phenyl 4-morpholinecarboxylate is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is commonly referred to as BFA or BFA-MC and is known for its ability to inhibit protein trafficking and secretion within cells. In
作用机制
BFA works by inhibiting the activity of ADP-ribosylation factor (ARF), a protein that is essential for the function of the Golgi complex. BFA binds to ARF and prevents it from interacting with the Golgi complex, leading to the disruption of protein trafficking and secretion. This mechanism of action has been extensively studied and has led to a better understanding of the processes involved in protein trafficking and secretion.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BFA are complex and depend on the specific experimental conditions. In general, BFA has been shown to disrupt protein trafficking and secretion, leading to the accumulation of proteins within the endoplasmic reticulum. This can lead to the activation of the unfolded protein response and the induction of apoptosis. BFA has also been shown to have anti-tumor activity in vitro and in vivo, although the exact mechanisms of this activity are not well understood.
实验室实验的优点和局限性
One of the main advantages of using BFA in lab experiments is its ability to disrupt protein trafficking and secretion within cells. This can be used to study the mechanisms of protein transport and secretion and can provide insights into the processes involved in these complex cellular functions. However, there are also several limitations to the use of BFA in lab experiments. For example, BFA can be toxic to cells at high concentrations, and its effects can be highly dependent on the specific experimental conditions.
未来方向
There are many potential future directions for research involving BFA. One area of interest is the development of new methods for synthesizing BFA and related compounds. Another area of research involves the development of new applications for BFA in scientific research, such as the study of protein-protein interactions and the development of new anti-tumor therapies. Additionally, there is a need for further research into the mechanisms of action of BFA and its effects on cellular function. Overall, BFA is a promising compound that has the potential to provide valuable insights into the complex processes involved in protein trafficking and secretion within cells.
合成方法
The synthesis of BFA involves several steps, including the reaction of 4-bromo-2-nitrophenol with 2-fluorobenzaldehyde to form 4-bromo-2-[3-(2-fluorophenyl)prop-2-enoyl]phenol. This intermediate compound is then reacted with morpholine and diethyl carbonate to form the final product, 4-bromo-2-[3-(2-fluorophenyl)acryloyl]phenyl 4-morpholinecarboxylate. The synthesis of BFA is a complex process that requires careful attention to detail and the use of specialized equipment.
科学研究应用
BFA has been widely studied for its potential applications in scientific research. One of the most significant areas of research involves the inhibition of protein trafficking and secretion within cells. BFA has been shown to disrupt the Golgi complex, which is responsible for the processing and transport of proteins within cells. This disruption can lead to the accumulation of proteins within the endoplasmic reticulum and can be used to study the mechanisms of protein trafficking and secretion.
属性
IUPAC Name |
[4-bromo-2-[(E)-3-(2-fluorophenyl)prop-2-enoyl]phenyl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrFNO4/c21-15-6-8-19(27-20(25)23-9-11-26-12-10-23)16(13-15)18(24)7-5-14-3-1-2-4-17(14)22/h1-8,13H,9-12H2/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIYQBREYRUJSY-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=C(C=C(C=C2)Br)C(=O)C=CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)OC2=C(C=C(C=C2)Br)C(=O)/C=C/C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-[3-(2-fluorophenyl)acryloyl]phenyl 4-morpholinecarboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-chlorophenyl)-5-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)vinyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5293112.png)
![4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5293120.png)
![1-({1-[(3-chloro-4-ethoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)azepane](/img/structure/B5293128.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-pyridinylmethyl)prolinamide](/img/structure/B5293143.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(1-phenylcyclopropyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5293151.png)
![4-chloro-1-[(2,5-dimethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5293156.png)

![N~2~-(2-methoxyethyl)-N~4~-[1-(1-methyl-1H-pyrazol-4-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5293171.png)
![2-[5-(2-sec-butoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5293179.png)
![N-(3-ethylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B5293182.png)
![(2-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)methylamine hydrochloride](/img/structure/B5293203.png)

![3-bromo-N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]benzamide](/img/structure/B5293217.png)
